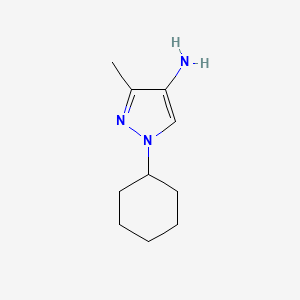

1-cyclohexyl-3-methyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-cyclohexyl-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H17N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3 |

InChI Key |

JZMOZEQFQWBYIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)C2CCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Cyclohexyl 3 Methyl 1h Pyrazol 4 Amine Scaffolds

Reactivity of the Pyrazole (B372694) Ring Towards Electrophilic Reagents

The pyrazole ring in 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine is an electron-rich aromatic system, making it prone to electrophilic substitution. The electron-donating nature of the amino group at the C4 position and the alkyl groups at the N1 and C3 positions further activate the ring towards electrophiles. Theoretical studies on pyrazole systems indicate that the C4 position has the highest electron density, making it the most likely site for electrophilic attack. quora.com

Halogenation Reactions

The introduction of halogen atoms onto the pyrazole core is a common strategy to create precursors for further functionalization. While direct halogenation of this compound has not been specifically documented, the halogenation of structurally similar aminopyrazoles suggests that the reaction would proceed readily. For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved at the C4 position using N-halosuccinimides (NXS, where X = Cl, Br, I). beilstein-archives.org This suggests that this compound would likely undergo halogenation at the C5 position.

| Reagent | Expected Product | Reference |

| N-Chlorosuccinimide (NCS) | 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazol-4-amine | beilstein-archives.org |

| N-Bromosuccinimide (NBS) | 5-bromo-1-cyclohexyl-3-methyl-1H-pyrazol-4-amine | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | 5-iodo-1-cyclohexyl-3-methyl-1H-pyrazol-4-amine | beilstein-archives.org |

Acylation Reactions

Acylation of the pyrazole ring, specifically C-acylation, is a less common transformation for 4-aminopyrazoles compared to N-acylation of the exocyclic amine. Electrophilic acylation of the pyrazole ring generally requires harsh conditions and may not be regioselective. However, under specific conditions, such as Friedel-Crafts acylation, it might be possible to introduce an acyl group at the C5 position, although competitive N-acylation would be a significant side reaction. The reactivity of the exocyclic amine is generally higher towards acylating agents.

Reactivity of the Exocyclic Amine Group

The exocyclic amino group at the C4 position of this compound is a key site for a variety of chemical transformations due to its nucleophilic character.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The primary amine of 4-aminopyrazoles readily condenses with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. researchgate.netresearchgate.netacs.orgnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imines are versatile intermediates for the synthesis of more complex molecules.

| Carbonyl Compound | Expected Product Type | Reference |

| Aldehydes (R-CHO) | N-(aryl/alkyl)methylene)-1-cyclohexyl-3-methyl-1H-pyrazol-4-amine | researchgate.net |

| Ketones (R-CO-R') | N-(aryl/alkyl)ethylidene)-1-cyclohexyl-3-methyl-1H-pyrazol-4-amine | researchgate.netacs.orgnih.gov |

Diazotization Reactions

The exocyclic primary amino group can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net These pyrazolediazonium salts are valuable synthetic intermediates. They can undergo a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce a range of functional groups (e.g., -Cl, -Br, -CN, -OH) at the C4 position, or coupling reactions with activated aromatic compounds to form azo dyes. researchgate.net

| Reagent | Intermediate | Subsequent Reaction | Final Product Example | Reference |

| NaNO₂, HCl | 1-cyclohexyl-3-methyl-1H-pyrazol-4-diazonium chloride | CuCl | 4-chloro-1-cyclohexyl-3-methyl-1H-pyrazole | researchgate.net |

| NaNO₂, HCl | 1-cyclohexyl-3-methyl-1H-pyrazol-4-diazonium chloride | Phenol | 4-(hydroxyphenyl)azo-1-cyclohexyl-3-methyl-1H-pyrazole | researchgate.net |

Reactions with Bidentate Electrophiles

4-Aminopyrazoles are known to react with bidentate electrophiles to construct fused heterocyclic systems. researchgate.netchim.it The aminopyrazole acts as a binucleophile, with the exocyclic amine and the C5 carbon of the pyrazole ring participating in the reaction. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. chim.it This transformation typically proceeds via an initial Michael addition or condensation reaction, followed by an intramolecular cyclization and aromatization.

| Bidentate Electrophile | Fused Heterocycle | Reference |

| 1,3-Diketones | Pyrazolo[3,4-b]pyridine | chim.it |

| α,β-Unsaturated ketones | Dihydropyrazolo[3,4-b]pyridine | chim.it |

| β-Ketoesters | Pyrazolo[3,4-b]pyridinone | chim.it |

Nucleophilic Substitution Reactions

The primary amine group at the C4 position of the this compound scaffold is a key site for nucleophilic substitution reactions. This functionality allows for the introduction of a wide array of substituents, leading to the synthesis of diverse derivatives. Common transformations include acylation and alkylation, which modify the electronic and steric properties of the molecule, thereby influencing its chemical behavior and potential applications.

Acylation Reactions:

Acylation of the 4-amino group is readily achieved using various acylating agents such as acyl chlorides and anhydrides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylated pyrazoles are valuable intermediates in organic synthesis. For instance, the reaction with aroyl chlorides can introduce aromatic moieties, which can be further functionalized.

Alkylation Reactions:

The nucleophilic character of the amine also permits alkylation reactions. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and side reactions. However, reductive amination provides a more controlled method for introducing alkyl groups. This two-step, one-pot process involves the initial formation of an imine by condensation with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. mdpi.com This methodology is efficient and avoids the isolation of the intermediate imine. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N-(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)acetamide | Acylation |

| This compound | Benzaldehyde, then NaBH4 | N-benzyl-1-cyclohexyl-3-methyl-1H-pyrazol-4-amine | Reductive Amination |

Cyclization and Intramolecular Rearrangements

The strategic placement of the amino group at the C4 position, adjacent to the C5 carbon of the pyrazole ring, facilitates various cyclization reactions. These transformations are instrumental in constructing fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

A prominent example of cyclization involving 4-aminopyrazoles is the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved by reacting the aminopyrazole with a 1,3-dielectrophilic species, such as β-ketoesters or α,β-unsaturated ketones. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic fused bicyclic system. The substituents on both the pyrazole and the 1,3-dielectrophile can be varied to create a library of diversely substituted pyrazolo[1,5-a]pyrimidines.

Table 2: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| 1,3-Dielectrophile | Resulting Fused Ring Substituents |

| Ethyl acetoacetate | Methyl and hydroxyl groups |

| Acetylacetone | Two methyl groups |

| Diethyl malonate | Two hydroxyl groups |

Redox Chemistry of the Pyrazole and Amine Functionalities

The this compound molecule possesses functionalities that can participate in redox reactions, although the pyrazole ring itself is generally considered to be relatively stable to oxidation and reduction.

The primary amino group is the most susceptible site for oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation may lead to the formation of azo compounds through diazotization followed by coupling reactions. researchgate.net Stronger oxidizing agents can potentially lead to the formation of nitroso or nitro derivatives, though these reactions can be difficult to control and may result in ring degradation. The pyrazole ring itself is generally resistant to oxidation due to its aromatic character.

The pyrazole ring is typically resistant to catalytic hydrogenation under standard conditions. However, the reduction of functional groups attached to the pyrazole core can be achieved selectively. For instance, if a nitro group were present on the pyrazole ring, it could be selectively reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation, leaving the pyrazole ring intact. In the context of this compound, the primary focus of reduction methodologies would be on substituents introduced through prior reactions, rather than the core scaffold itself.

Coordination Chemistry of 1 Cyclohexyl 3 Methyl 1h Pyrazol 4 Amine As a Ligand

Ligand Design Principles and Donor Atom Characteristics

The utility of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine in forming coordination compounds is rooted in the electronic and steric properties of its constituent pyrazole (B372694) ring and amino substituent. Pyrazole derivatives have long been a subject of interest in coordination chemistry due to their versatile binding modes and the stability of the complexes they form. researchgate.netresearchgate.net

The pyrazole ring contains two nitrogen atoms, but they are not equivalent in their coordination ability. The nitrogen at the N1 position is a "pyrrolic" nitrogen, and in this specific ligand, it is substituted with a bulky cyclohexyl group. This substitution generally renders the N1 nitrogen unavailable for coordination to a metal center.

The key donor site on the pyrazole ring is the "pyridinic" nitrogen at the N2 position. This nitrogen atom possesses a lone pair of electrons housed in an sp² hybrid orbital, which is available for the formation of a coordinate bond with a metal ion. alfa-chemistry.com Pyrazole-based ligands are well-established as effective N-donors, forming stable complexes with a wide range of transition metals. researchgate.netmdpi.com

| Nitrogen Atom | Type | Hybridization | Role in Coordination |

| N1 | Pyrrolic | sp² | Typically non-coordinating due to substitution with a cyclohexyl group. |

| N2 | Pyridinic | sp² | Primary coordination site on the pyrazole ring, donating its lone pair of electrons. |

This table summarizes the characteristics of the nitrogen donor atoms within the pyrazole ring of the ligand.

The primary amine (-NH₂) group at the C4 position introduces a second potential nitrogen donor site into the ligand structure. Like the pyrazole N2 atom, the nitrogen of the amine group has a lone pair of electrons that can be donated to a metal center. alfa-chemistry.com The presence of both the pyrazole N2 and the amino N offers the possibility of chelation, where the ligand binds to a single metal ion through both nitrogen atoms. researchgate.net

Complex Formation with Transition Metals

The presence of two distinct potential donor sites allows this compound to exhibit versatile coordination behavior with transition metals, leading to the formation of complexes with various structures and geometries.

In its simplest coordination mode, the ligand can act as a monodentate donor. In this fashion, it binds to a metal center through only one of its available nitrogen atoms. Typically, coordination would occur through the sp²-hybridized N2 atom of the pyrazole ring, which is a common binding mode for pyrazole derivatives. researchgate.netresearchgate.net Alternatively, though often dependent on specific steric and electronic conditions, coordination could occur solely through the nitrogen of the 4-amino group. The preferred monodentate binding site would be influenced by factors such as the nature of the metal ion and the steric environment.

A more significant aspect of this ligand's coordination potential is its ability to act as a bidentate chelating agent. researchgate.net By coordinating simultaneously through the pyrazole N2 nitrogen and the 4-amino nitrogen, the ligand can form a stable five-membered chelate ring with a metal ion. This "chelate effect" generally leads to complexes with enhanced thermodynamic stability compared to analogous complexes with monodentate ligands.

The formation of such a chelate would result in N,N'-coordination. Depending on the metal ion's preferred coordination number and the presence of other co-ligands, this can lead to various coordination geometries, such as square planar or octahedral structures. Pyrazole-based chelating ligands are known to form a wide variety of coordination complexes with diverse nuclearity and geometry. researchgate.net

The substituents on the pyrazole ring play a crucial role in modulating the ligand's coordination properties.

N1-Cyclohexyl Group: The bulky cyclohexyl group at the N1 position exerts a significant steric influence. figshare.com This bulk can affect the crystal packing of the resulting metal complexes and may restrict the approach of other ligands to the metal center, thereby influencing the final coordination geometry. Studies on related ligands with cyclohexyl substituents have shown that such steric hindrance can determine the stability of complexes in solution and their ultimate structure in the solid state. figshare.comnih.gov

C3-Methyl Group: The methyl group at the C3 position is an electron-donating group. Through an inductive effect, it increases the electron density on the pyrazole ring. This electronic enrichment can enhance the basicity and donor strength of the adjacent N2 nitrogen atom, potentially leading to stronger metal-ligand bonds.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Coordination |

| Cyclohexyl | N1 | Weakly electron-donating | High | Influences complex geometry and crystal packing; can create a sterically hindered coordination pocket. figshare.com |

| Methyl | C3 | Electron-donating | Moderate | Increases electron density on the pyrazole ring, enhancing the donor capability of the N2 atom. |

This table provides an overview of the expected effects of the cyclohexyl and methyl substituents on the coordination behavior of the ligand.

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes containing this compound is crucial for understanding their chemical behavior and potential applications. Techniques such as single-crystal X-ray diffraction have been instrumental in providing detailed insights into the coordination environment around the metal center and the conformation of the ligand upon complexation.

Coordination Sphere and Geometry Elucidation

The coordination sphere of a metal ion in a complex with this compound is primarily defined by the donor atoms of the ligand and any co-ligands or solvent molecules that are directly bonded to the metal center. As a monodentate or potentially bidentate ligand, this compound can participate in the formation of various coordination geometries. The pyrazole ring itself offers potential coordination sites through its nitrogen atoms, while the exocyclic amine group provides an additional donor site.

In related pyrazole-based complexes, a variety of coordination numbers and geometries have been observed, which are influenced by the metal ion's size, oxidation state, and electronic configuration, as well as steric and electronic effects of the ligand substituents. For instance, octahedral, tetrahedral, and square planar geometries are commonly reported for transition metal complexes with pyrazole-derived ligands. In some cases, distorted geometries are observed due to the specific steric demands of the ligands or crystal packing forces. The coordination can result in mononuclear complexes or polynuclear structures, including dimers, trimers, and coordination polymers.

| Coordination Number | Geometry | Examples of Metal Ions | Illustrative Complex Type |

|---|---|---|---|

| 4 | Tetrahedral | Cu(I), Zn(II), Cd(II) | Mononuclear |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II) | Mononuclear |

| 6 | Octahedral | Co(II), Ni(II), Cu(II), Fe(II) | Mononuclear, Polynuclear |

| Variable | Distorted Geometries | Various transition metals | Dependent on ligand sterics |

Ligand Conformation in Complexed States

Upon coordination to a metal center, the this compound ligand may adopt specific conformations to minimize steric hindrance and optimize the metal-ligand bonding interactions. The flexibility of the cyclohexyl group and the rotational freedom around the C-N bond connecting it to the pyrazole ring are key determinants of its conformational behavior.

Supramolecular Assembly and Intermolecular Interactions in Coordination Compounds

The solid-state structures of coordination compounds derived from this compound are often governed by a network of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, direct the self-assembly of the individual complex units into higher-order supramolecular architectures.

The presence of the amine group in the ligand provides a primary site for hydrogen bonding. The N-H protons can act as hydrogen bond donors, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. This can lead to the formation of intricate hydrogen-bonding networks, linking adjacent complex molecules into one-, two-, or three-dimensional arrays. The nature and pattern of these hydrogen bonds are influenced by the presence of suitable acceptor atoms on co-ligands, counter-ions, or solvent molecules within the crystal structure.

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | Directional control of crystal packing, formation of chains, sheets, or 3D networks. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilization of layered structures and columnar arrangements. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Overall packing efficiency and stabilization of the crystal lattice. |

| Metallophilic Interactions | Weak attractive interactions between closed-shell metal ions. | Formation of dimeric or polymeric structures in the solid state. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and properties of pyrazole (B372694) derivatives. These studies provide a fundamental understanding of the molecule's behavior.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For pyrazole derivatives, these calculations have elucidated bond lengths, bond angles, and dihedral angles, providing a precise picture of their structure. The electronic structure, which governs the chemical behavior of the molecule, is also thoroughly mapped out.

While specific data for 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine is not extensively published, studies on analogous pyrazole structures provide representative data. For instance, DFT calculations on similar pyrazole derivatives have been performed to predict their geometric parameters.

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Derivative Core Structure (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.35 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.40 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.36 | - |

| N1-N2-C3 | - | 112.0 |

| N2-C3-C4 | - | 105.0 |

| C3-C4-C5 | - | 108.0 |

| C4-C5-N1 | - | 107.0 |

Note: This data is illustrative and based on general findings for the pyrazole ring, not specifically for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap suggests that the molecule is more reactive.

Computational studies on various pyrazole derivatives have consistently shown that the distribution and energies of these frontier orbitals can be significantly influenced by the nature and position of substituents on the pyrazole ring.

Table 2: Representative HOMO-LUMO Energy Levels and Energy Gap for a Pyrazole Derivative (Calculated)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is illustrative and based on general findings for pyrazole derivatives, not specifically for this compound.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, which is calculated from the wavefunctions. The distribution of these charges provides valuable information about the electrostatic potential of the molecule and helps in predicting its reactivity. Specifically, it can identify electrophilic and nucleophilic sites within the molecule. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the exocyclic amine group are typically regions of interest for their nucleophilic character.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and transition states of chemical reactions. This approach provides a deeper understanding of reaction mechanisms at a molecular level.

The synthesis of the pyrazole ring often involves a cyclization reaction. Computational studies can model the potential energy surface of these reactions, identifying the most energetically favorable pathway. These analyses help in understanding the regioselectivity of the cyclization and can be used to optimize reaction conditions to favor the desired product. For substituted pyrazoles, the nature of the substituents can influence the activation energies of different pathways.

Intermolecular Interactions and Hydrogen Bonding Analysis

The way molecules interact with each other is fundamental to their physical properties and biological activity. Computational methods are adept at analyzing these non-covalent interactions.

In the solid state, and in biological systems, this compound has the potential to form intermolecular hydrogen bonds. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Computational analyses can predict the geometries and energies of these hydrogen bonds, providing insight into the crystal packing of the compound and its potential interactions with biological macromolecules. These interactions are crucial for understanding the supramolecular chemistry of pyrazole derivatives.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the forces that govern the crystal packing. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

A 2D fingerprint plot derived from the Hirshfeld surface quantifies the different types of intermolecular contacts. This plot shows the distribution of de (distance to the nearest nucleus exterior to the surface) versus di (distance to the nearest nucleus interior to the surface). The percentage contribution of various interactions, such as H···H, N···H, and C···H contacts, can be calculated from this plot, offering a detailed understanding of the packing architecture. For pyrazole derivatives, N–H···N and C–H···N hydrogen bonds, as well as π–π stacking interactions, are often significant contributors to the crystal packing.

Voids Analysis for Mechanical Stability Prediction

Voids analysis is a computational technique that examines the empty spaces within a crystal structure. The size, shape, and distribution of these voids can have a significant impact on the mechanical properties of the material, such as its stability, compressibility, and elasticity. A higher percentage of void space might suggest a less stable crystal lattice that could be more susceptible to deformation.

Predicted Spectroscopic Parameters for Characterization

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are frequently employed to predict the spectroscopic parameters of a molecule. These theoretical calculations can provide valuable information that complements experimental data and aids in the structural elucidation and characterization of a compound.

Predicted parameters often include:

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated and correlated with experimental NMR data. This is a powerful tool for confirming the connectivity of atoms within the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a compound, providing insight into its electronic structure and chromophores.

These predicted spectroscopic parameters serve as a theoretical benchmark that can guide and validate experimental characterization efforts.

Advanced Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While specific experimental spectra for 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures. In ¹H NMR, the protons on the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.2 and 2.0 ppm. The methine proton attached to the nitrogen-bearing carbon of the cyclohexane (B81311) would likely be found further downfield. The methyl group protons on the pyrazole (B372694) ring would present as a sharp singlet, anticipated around 2.1-2.3 ppm. The amine (NH₂) protons would appear as a broad singlet, and the proton on the C5 position of the pyrazole ring would also be a singlet.

For ¹³C NMR, the carbons of the cyclohexyl group would resonate in the 25-60 ppm range. The methyl carbon would be expected at approximately 10-15 ppm. The carbon atoms of the pyrazole ring would have distinct shifts, with C3 and C4 appearing in the aromatic/heteroaromatic region, influenced by the attached amine and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No publicly available experimental data for this specific compound was found. The table below is populated with predicted values based on general chemical shift knowledge for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-CH₃ | ~2.2 (s, 3H) | ~12 |

| Pyrazole-C₅-H | ~7.5 (s, 1H) | ~120 |

| Amine-NH₂ | Variable (br s, 2H) | - |

| Cyclohexyl-C₁-H | ~3.8-4.2 (m, 1H) | ~55-60 |

| Cyclohexyl-CH₂ | ~1.2-2.0 (m, 10H) | ~25-35 |

| Pyrazole-C₃ | - | ~150 |

Two-Dimensional NMR Techniques (e.g., HMBC, NOE Intensity Difference Experiments)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential. Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methyl protons and the C3 and C4 carbons of the pyrazole ring, confirming the position of the methyl group. Similarly, correlations between the cyclohexyl C1 proton and the pyrazole ring nitrogens would establish the point of attachment.

Nuclear Overhauser Effect (NOE) experiments would provide through-space correlations, helping to elucidate the spatial arrangement of the atoms. For example, an NOE could be observed between the cyclohexyl C1 proton and the C5 proton of the pyrazole ring, depending on the preferred conformation.

Specialized NMR for Metal Complexes

Should this compound be used as a ligand to form metal complexes, for example with platinum, specialized NMR techniques such as ¹⁹⁵Pt NMR would be employed. The chemical shift of the platinum nucleus is highly sensitive to the nature of the coordinating ligands. The coordination of the pyrazole amine to a platinum center would result in a characteristic ¹⁹⁵Pt chemical shift, providing direct evidence of complex formation and information about the coordination environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized compound. For this compound (C₁₀H₁₇N₃), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

Table 2: HRMS Data for Molecular Formula Confirmation This table represents the expected theoretical values for HRMS analysis.

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₀H₁₇N₃ | [M+H]⁺ | 180.1495 |

Liquid Chromatography–Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography–Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the compound. An LC-MS analysis of a sample of this compound would show a primary peak in the chromatogram corresponding to the compound's retention time. The mass spectrum associated with this peak would display the expected mass-to-charge ratio for the molecular ion, confirming the identity of the main component and allowing for the detection and potential identification of any impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound has been found in the searched scientific literature. Therefore, a detailed analysis of its characteristic absorption bands for functional group identification cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its solid-state structure, including unit cell parameters, space group, and atomic coordinates, is unavailable.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

Without a solved crystal structure, a data table and discussion of specific bond lengths, bond angles, and dihedral angles for this compound cannot be generated.

Analysis of Crystal Packing and Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions, crystal packing, and potential hydrogen bonding networks is contingent on the availability of crystallographic data, which has not been reported for this specific compound.

The generation of a thorough and scientifically accurate article focusing solely on the advanced characterization of this compound is not feasible at this time due to the absence of the necessary primary research data. Further experimental work is required to elucidate the precise structural features of this compound.

Structure Property Relationships and Design Principles

Influence of the Cyclohexyl Substituent on Molecular Conformation and Reactivity

The conformational analysis of a molecule, which is the study of the different spatial arrangements of its atoms, is fundamental to understanding its physical and chemical properties. chemistrysteps.comaccessscience.com In 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine, the N-1 cyclohexyl group significantly influences the molecule's three-dimensional structure and, consequently, its reactivity.

The cyclohexane (B81311) ring itself is not planar and typically adopts a stable "chair" conformation to minimize angle and torsional strain. nih.gov This bulky, non-planar substituent attached to the nitrogen of the planar pyrazole (B372694) ring imposes significant steric constraints. The orientation of the cyclohexyl ring relative to the pyrazole ring is a key structural feature. For instance, in a similar crystal structure of 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate, the cyclohexane ring's least-squares plane forms a dihedral angle of 53.68 (5)° with the pyrazole ring. nih.gov This fixed, angled orientation can:

Sterically hinder reactions at adjacent positions on the pyrazole ring (N-2 and C-5).

Influence intermolecular interactions , such as crystal packing, by dictating how molecules can approach one another.

Affect binding affinity to biological targets by controlling the presentation of other functional groups to a receptor's binding site.

Table 1: Conformational Data for a Related Cyclohexyl-Pyrazole Compound

| Feature | Value |

|---|---|

| Cyclohexane Conformation | Chair |

| Dihedral Angle (Cyclohexyl Plane vs. Pyrazole Plane) | 53.68 (5)° |

Data derived from the crystal structure of 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. nih.gov

Impact of Methyl Group Position on Electronic Properties of the Pyrazole Ring

Substituents on the pyrazole ring can significantly modulate its electronic properties, including basicity and aromaticity. nih.gov The methyl group at the C-3 position of this compound acts as an electron-donating group (EDG) through an inductive effect.

This donation of electron density to the pyrazole ring has several consequences:

Increased Basicity : Electron-donating groups at the C-3 position have been shown to increase the basicity of the pyrazole ring. nih.govmdpi.com This makes the pyridine-like nitrogen (N-2) more likely to accept a proton. This is in contrast to electron-withdrawing groups (EWGs), which generally decrease basicity. mdpi.com

Tautomer Stabilization : For N-unsubstituted pyrazoles, electron-donating groups like methyl and amino tend to favor the tautomer where the substituent is at the C-3 position. nih.gov

The electronic influence of the methyl group is a key factor in the molecule's reactivity, particularly in reactions involving the pyrazole ring nitrogens.

Table 2: General Electronic Effects of Substituents on the Pyrazole Ring

| Substituent Type | Position | Effect on Basicity | General Effect on Aromaticity |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -NH₂) | C-3 | Increase nih.govmdpi.com | Favors C-3 tautomer nih.gov |

| Electron-Withdrawing (e.g., -NO₂, -CN) | C-3 / C-5 | Decrease mdpi.com | Favors C-5 tautomer nih.gov |

| Electron-Donating | C-4 | Increase Aromaticity rsc.orgrsc.org | Exception to general trend rsc.org |

Role of the Amine Functionality in Chemical Transformations and Ligand Binding

The 4-amino group is a highly versatile functional handle that plays a critical role in the chemical reactivity and binding capabilities of the molecule. Aminopyrazoles are important frameworks in medicinal chemistry and materials science. nih.govchim.it

Chemical Transformations: The amine group at the C-4 position provides a nucleophilic center, enabling a wide range of subsequent chemical modifications. This allows the pyrazole to be used as a building block for more complex structures. acs.org Documented transformations for aminopyrazoles include:

N-Functionalization : The amine can undergo reactions such as alkylation, acylation, and arylation to introduce new substituents. acs.org Palladium-catalyzed cross-coupling reactions are often employed for N-arylation. acs.org

Formation of Fused Heterocycles : The 4-amino group can participate in cyclocondensation reactions with appropriate bifunctional reagents to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. chim.it

Diazotization : The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., halogens, hydroxyl).

Ligand Binding: The amine functionality, in concert with the pyrazole nitrogens, makes the molecule an effective ligand for coordinating with metal ions.

Hydrogen Bonding : The -NH₂ group is a potent hydrogen bond donor, which is a crucial interaction for binding to biological macromolecules like proteins and DNA. johnshopkins.edu

Metal Coordination : Pyrazoles functionalized with amine chains are known to act as didentate ligands, coordinating with metals such as palladium(II) and platinum(II). uab.cat The coordination often involves one of the pyrazole nitrogens and the exocyclic amine nitrogen, forming a stable chelate ring. uab.cat

Post-Functionalization of Complexes : In materials science, amine-functionalized pyrazole ligands can be incorporated into larger structures, like metal complexes, and the amine group can then be further modified. This "post-functionalization" strategy is used to fine-tune the properties of materials, such as the spin-crossover behavior of iron(II) complexes. researchgate.net

Rational Design Considerations for Specific Chemical Applications

Rational design involves leveraging the structure-property relationships of a molecule to create new compounds with specific, desired functions, such as therapeutic activity or utility in materials science. mdpi.comresearchgate.net The distinct features of this compound provide multiple avenues for such design.

Medicinal Chemistry : Pyrazole derivatives are scaffolds for numerous clinically approved drugs. nih.govnih.gov The design of new pyrazole-based therapeutics often involves modifying substituents to optimize interactions with a biological target.

Kinase Inhibitors : The aminopyrazole core is a common feature in kinase inhibitors. The amine group can form key hydrogen bonds in the hinge region of the ATP-binding site of a kinase, while the N-1 substituent (cyclohexyl) can be tailored to fit into a hydrophobic pocket, enhancing potency and selectivity. nih.gov

Anti-inflammatory Agents : The pyrazole scaffold is present in COX-2 inhibitors like Celecoxib. nih.gov Rational design in this area involves using ligand-based approaches like pharmacophore modeling and QSAR (Quantitative Structure-Activity Relationship) to guide the synthesis of derivatives with improved activity and selectivity. nih.govresearchgate.net The substituents at each position are systematically varied to probe the SAR. researchgate.net

Materials Science : The ability of the aminopyrazole moiety to act as a ligand is exploited in the design of coordination compounds.

Coordination Cages : The geometry of ligands based on pyrazoles can be controlled to direct the self-assembly of complex, cage-like structures. The functional groups on the pyrazole can be designed to interact with guest molecules inside the cage's cavity. researchgate.net

Catalysis : The electronic properties of the pyrazole ring, tuned by substituents like the methyl group, can influence the catalytic activity of a metal center to which it is coordinated. The proton-donating/accepting ability of the pyrazole N-H (in related N-unsubstituted compounds) can be crucial for catalytic cycles involving proton-coupled electron transfer. nih.gov

The rational design process for new molecules based on the this compound scaffold would involve the systematic modification of each of its three substituents to optimize properties for a specific application.

Table 3: Examples of Rationally Designed Pyrazole-Based Compounds

| Compound Name | Key Structural Features | Designed Application |

|---|---|---|

| Celecoxib | 1,5-Diarylpyrazole with a sulfonamide group | Selective COX-2 Inhibitor (Anti-inflammatory) nih.gov |

| Crizotinib | Aminopyridine fused with a pyrazole ring | ALK/ROS1 Kinase Inhibitor (Anticancer) nih.gov |

| Rimonabant | 1,5-Diaryl-3-carboxamide pyrazole | Cannabinoid Receptor 1 (CB1) Inverse Agonist nih.gov |

| Pirtobrutinib | 5-Aminopyrazole carboxamide | Bruton's Tyrosine Kinase (BTK) Inhibitor (Anticancer) nih.gov |

Potential Advanced Applications in Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

The chemical architecture of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine makes it a highly versatile building block for creating more complex molecular structures. Aminopyrazoles are well-established precursors in the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry and drug discovery. arkat-usa.orgmdpi.com The reactivity of the amino group at the C4 position, combined with the pyrazole (B372694) ring's inherent chemical properties, allows for a variety of chemical transformations.

The primary amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. arkat-usa.org More significantly, 4-aminopyrazoles are key intermediates for the synthesis of fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov These fused ring systems are bioisosteres of purines and have shown considerable biological activity, making them attractive targets in pharmaceutical research. rsc.org The reaction typically involves the cyclization of the 4-aminopyrazole with various reagents like nitriles or formamide (B127407) derivatives. researchgate.netnih.gov

The general reactivity of aminopyrazoles allows them to serve as precursors for a wide range of heterocyclic compounds, underscoring their importance as foundational molecules in synthetic chemistry. arkat-usa.orgchim.it

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Conditions | Resulting Structure | Potential Application |

|---|---|---|---|

| Cyclocondensation | Nitriles, Formamide | Pyrazolo[3,4-d]pyrimidine | Medicinal Chemistry researchgate.netrsc.org |

| Acylation | Acyl Chlorides, Anhydrides | N-Acyl Pyrazole | Synthetic Intermediate |

| Diazotization | Nitrous Acid | Pyrazole Diazonium Salt | Synthesis of Azo Dyes, Fused Heterocycles arkat-usa.orgresearchgate.net |

| Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst | N-Aryl Pyrazole | Organic Electronics, Medicinal Chemistry |

Applications in Material Science

The pyrazole scaffold is increasingly being explored for its utility in material science due to its unique electronic and photophysical properties. mdpi.com The incorporation of pyrazole derivatives into larger systems can lead to novel materials with tailored characteristics.

Development of Novel Materials with Specific Properties

Pyrazole derivatives are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. This property allows for their use in the construction of metal-organic frameworks (MOFs). The specific substitution pattern of this compound, including the nitrogen atoms of the pyrazole ring and the exocyclic amino group, provides multiple coordination sites. This could enable the formation of robust, porous materials with potential applications in gas storage, separation, and catalysis.

Furthermore, the rigid and aromatic nature of the pyrazole ring can be exploited in the synthesis of polymers. By functionalizing the amino group, this compound can be incorporated as a monomer into polymer chains, potentially enhancing thermal stability, conductivity, or other specific physical properties of the resulting material.

Use as Dye Molecules in Advanced Optical Systems

Many heterocyclic compounds containing a pyrazole core exhibit fluorescence and have been developed as dyes and optical probes. nih.govnih.gov The electronic properties of the pyrazole ring system can be tuned by substituents, influencing its absorption and emission spectra. researchgate.net The amino group on the this compound scaffold can be diazotized and coupled with other aromatic systems to create azo dyes, a class of compounds known for their intense colors and use in various applications. researchgate.net

The pyrazole moiety can act as part of a chromophore system, and its derivatives have been investigated for applications in fluorescent sensors and bioimaging. nih.govnih.gov The photophysical properties, such as absorption wavelength, emission wavelength, and quantum yield, are highly dependent on the molecular structure and the surrounding environment. researchgate.net The specific substituents on this compound would influence these properties, making it a candidate for developing new fluorescent materials for advanced optical systems. nih.gov

Advanced Chemical Scaffolds in Agricultural Chemistry Research

The pyrazole ring is a "privileged scaffold" in agrochemistry, forming the core of numerous commercially successful herbicides, insecticides, and fungicides. nih.govnih.govnih.gov This widespread use is due to the scaffold's ability to interact with a variety of biological targets in pests and weeds.

Pyrazole derivatives have a long history of application in the agrochemical industry. nih.gov For instance, pyrazole-carboxamides are a well-known class of fungicides, while other derivatives are potent inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. nih.govacs.org

The compound this compound serves as a valuable starting point for the synthesis of new potential agrochemicals. The amino group provides a convenient handle for introducing diverse functionalities, allowing chemists to create libraries of related compounds for biological screening. The cyclohexyl and methyl groups can also be modified to optimize activity, selectivity, and physicochemical properties like solubility and stability, which are crucial for effective crop protection agents. nih.gov

Table 2: Examples of Commercial Agrochemicals Featuring a Pyrazole Core

| Compound Name | Type | Mode of Action |

|---|---|---|

| Cyantraniliprole | Insecticide | Ryanodine receptor modulator |

| Fenpyroximate | Acaricide/Insecticide | Mitochondrial complex I electron transport inhibitor |

| Tolfenpyrad | Insecticide/Acaricide | Mitochondrial complex I electron transport inhibitor |

| Topramezone | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.